molecular formula C11H17N3O2 B11882079 2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11882079
M. Wt: 223.27 g/mol
InChI Key: HUSYZWFPRYOCCH-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a pyrazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with suitable pyrazole derivatives can yield the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its combination of the tetrahydropyran and pyrazolopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(oxan-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C11H17N3O2/c15-11-9-7-12-4-1-10(9)13-14(11)8-2-5-16-6-3-8/h8,12-13H,1-7H2

InChI Key

HUSYZWFPRYOCCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=O)C3=C(N2)CCNC3

Origin of Product

United States

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